REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]([CH3:8])=[N:6][C:5]([CH3:9])=[C:4]([CH3:10])[N:3]=1.[OH-].[Na+].[C:13]([OH:17])(C)(C)[CH3:14].C(Cl)CO>O>[OH:17][CH2:13][CH2:14][N:3]1[C:4]([CH3:10])=[C:5]([CH3:9])[N:6]=[C:7]([CH3:8])[C:2]1=[O:1] |f:1.2|
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Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
OC1=NC(=C(N=C1C)C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
40.3 g
|
Type
|
reactant
|
Smiles
|
C(CO)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 60° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
was then extracted 10 times with chloroform (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract dried with anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was charged on a column of silica-gel (Wako Pure Chem. Co., C-200)
|
Type
|
WASH
|
Details
|
eluted with chloroform-methanol (300:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCN1C(C(=NC(=C1C)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.4 g | |
YIELD: PERCENTYIELD | 79.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |